Product packaging for Barbituric acid, 1,3,5-triphenyl-(Cat. No.:CAS No. 5167-31-7)

Barbituric acid, 1,3,5-triphenyl-

Cat. No.: B1656228
CAS No.: 5167-31-7
M. Wt: 356.4 g/mol
InChI Key: WZQPYEJQKDEYJQ-UHFFFAOYSA-N
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Description

Contextualization within the Barbituric Acid Chemical Class

Barbituric acid, a heterocyclic compound first synthesized in 1864, is the cornerstone of the barbiturate (B1230296) class of drugs, which have been extensively used as sedatives, hypnotics, and anticonvulsants. farmaciajournal.com The pharmacological activity of barbiturates is primarily dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. farmaciajournal.com While barbituric acid itself is not pharmacologically active, its derivatives have played a significant role in medicine. farmaciajournal.comrsc.org

In contrast, 1,3,5-triphenylbarbituric acid represents a departure from the traditional medicinal focus of this chemical class. Its significance lies not in its interaction with the central nervous system, but in its distinct physicochemical properties endowed by the triphenyl substitution pattern. This positions it within a subgroup of highly functionalized barbituric acid derivatives explored for their unique chemical reactivity and material properties.

Academic Significance of N,N',C-Triphenyl Substitution on the Pyrimidine Core

The introduction of three phenyl groups at the nitrogen (N1, N3) and carbon (C5) atoms of the barbituric acid core imparts significant steric and electronic effects, which are of considerable academic interest. The bulky phenyl groups create a sterically hindered environment around the pyrimidine ring, influencing its conformational flexibility and its ability to interact with other molecules. This steric hindrance can play a crucial role in directing the regioselectivity of chemical reactions and in the design of specific molecular recognition systems.

Electronically, the phenyl groups, through their aromatic π-systems, can engage in electronic delocalization with the pyrimidine ring. This extended conjugation is a key factor behind the compound's notable fluorescence properties. lookchem.com The electron-donating or -withdrawing nature of substituents on these phenyl rings can be further tuned to modulate the electronic structure and, consequently, the photophysical characteristics of the molecule. The interplay between these steric and electronic effects makes 1,3,5-triphenylbarbituric acid a valuable model system for studying structure-property relationships in highly substituted heterocyclic compounds.

Evolution of Research Directions for Highly Substituted Barbituric Acid Derivatives

The research trajectory for barbituric acid derivatives has evolved significantly since the initial focus on their sedative and hypnotic properties in the early 20th century. lookchem.comwjarr.com While the development of new barbiturates for medical use has largely been supplanted by safer alternatives, the versatility of the barbituric acid scaffold has led to its exploration in a multitude of other scientific domains.

In recent decades, there has been a growing interest in highly substituted barbituric acid derivatives for applications in materials science and as functional molecules. Researchers have leveraged the reactivity of the barbituric acid core to synthesize a wide array of complex structures, including spiro compounds and fused heterocyclic systems. wjarr.com The focus has shifted towards harnessing their unique electronic and photophysical properties. For instance, the strong fluorescence of compounds like 1,3,5-triphenylbarbituric acid has led to their investigation as fluorescent probes for analytical chemistry. lookchem.com Furthermore, the ability of the carbonyl and nitrogen atoms in the pyrimidine ring to coordinate with metal ions has opened up avenues for their use as ligands in the development of new coordination complexes and materials with interesting catalytic or magnetic properties. lookchem.com This evolution reflects a broader theme in modern chemistry: the repurposing and reimagining of classic molecular structures to address contemporary scientific challenges.

Detailed Research Findings

While specific, in-depth research articles detailing the synthesis and comprehensive spectroscopic and reactivity data for 1,3,5-triphenylbarbituric acid are not abundantly available in the public domain, some key properties have been reported.

A common synthetic route to substituted barbituric acids involves the condensation reaction between a substituted urea (B33335) and a malonic acid derivative. For 1,3,5-triphenylbarbituric acid, this would conceptually involve the reaction of 1,3-diphenylurea (B7728601) with phenylmalonic acid or its ester.

Table 1: Physical and Chemical Properties of 1,3,5-Triphenylbarbituric Acid

PropertyValueReference
Chemical Formula C₂₂H₁₆N₂O₃ lookchem.com
Molecular Weight 356.374 g/mol lookchem.com
Melting Point 266 °C lookchem.com
Boiling Point 514.6 °C at 760 mmHg lookchem.com
Flash Point 227.1 °C lookchem.com
Density 1.316 g/cm³ lookchem.com
Appearance White crystalline compound lookchem.com
Predicted pKa 4.41 ± 0.20 lookchem.com

Table 2: Spectroscopic Data of 1,3,5-Triphenylbarbituric Acid (Predicted/Typical)

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons (multiplets in the range of ~7.0-8.0 ppm), methine proton at C5 (singlet, chemical shift dependent on solvent and electronic environment).
¹³C NMR Carbonyl carbons (in the range of ~160-170 ppm), aromatic carbons, and the C5 carbon.
FT-IR C=O stretching vibrations (typically around 1680-1750 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Table 3: Research Applications of 1,3,5-Triphenylbarbituric Acid

Area of ResearchApplication/FindingReference
Analytical Chemistry Utilized as a fluorescent probe due to its strong fluorescence properties. lookchem.com
Coordination Chemistry Employed as a ligand in the formation of coordination complexes. lookchem.com
Materials Science Potential applications in the development of new materials due to its unique structure and properties. lookchem.com
Molecular Interactions Used in the study of molecular interactions. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O3 B1656228 Barbituric acid, 1,3,5-triphenyl- CAS No. 5167-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5167-31-7

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1,3,5-triphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H16N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h1-15,19H

InChI Key

WZQPYEJQKDEYJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

5167-31-7

Origin of Product

United States

Advanced Spectroscopic and Diffractional Characterization of 1,3,5 Triphenylbarbituric Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of 1,3,5-triphenylbarbituric acid, offering precise information on the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm, arising from the protons of the three phenyl rings. The protons on the N-phenyl groups may exhibit slightly different chemical shifts compared to the C5-phenyl group due to the different electronic environments. The single proton at the C5 position, if it were present in an unsubstituted barbituric acid, would appear around 3.5 ppm; however, in this case, it is substituted with a phenyl group. slideshare.net

The ¹³C NMR spectrum will display signals for the carbonyl carbons (C4 and C6) in the range of 160-175 ppm. The C2 carbonyl carbon is also expected in a similar region. The quaternary carbon C5, attached to a phenyl group, would likely resonate around 50-60 ppm. The carbons of the phenyl rings will appear in the aromatic region of 120-140 ppm, with the ipso-carbons (the carbons directly attached to the barbituric acid ring) showing distinct shifts. youtube.com

Table 1: Estimated ¹H NMR Chemical Shifts for 1,3,5-Triphenylbarbituric Acid

Proton Estimated Chemical Shift (ppm) Multiplicity
Phenyl H (ortho, meta, para) 7.2 - 7.8 Multiplet

Table 2: Estimated ¹³C NMR Chemical Shifts for 1,3,5-Triphenylbarbituric Acid

Carbon Estimated Chemical Shift (ppm)
C=O (C4, C6) 165 - 175
C=O (C2) 150 - 160
C5 55 - 65
Phenyl C (ipso) 135 - 145

Applications of Two-Dimensional NMR Techniques

To definitively assign the complex ¹H and ¹³C NMR spectra of 1,3,5-triphenylbarbituric acid, two-dimensional (2D) NMR techniques are indispensable. nih.govnih.govspectrabase.comresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same phenyl ring, helping to trace the connectivity within each aromatic system. For instance, cross-peaks would be observed between ortho, meta, and para protons of each phenyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the phenyl rings. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for establishing the connectivity between the phenyl rings and the barbituric acid core. For example, correlations would be expected between the ortho-protons of the N-phenyl groups and the C2 and C4/C6 carbons of the barbituric acid ring. Similarly, correlations between the ortho-protons of the C5-phenyl group and the C5 carbon would confirm this linkage. nih.govnih.gov

Solid-State NMR for Probing Molecular Dynamics and Polymorphism

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of 1,3,5-triphenylbarbituric acid in the solid phase. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

By analyzing the ¹³C chemical shifts and their anisotropies, ssNMR can differentiate between polymorphs, as subtle changes in molecular packing and conformation lead to measurable differences in the NMR spectrum. Furthermore, techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide information on the number of crystallographically independent molecules in the unit cell.

Relaxation time measurements in ssNMR can probe molecular dynamics, such as the rotation of the phenyl groups. The rate of these motions can be influenced by the crystal packing, providing further insight into the intermolecular interactions that stabilize a particular polymorphic form.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information on the functional groups present in 1,3,5-triphenylbarbituric acid and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of 1,3,5-triphenylbarbituric acid is expected to be dominated by strong absorption bands corresponding to the vibrations of the carbonyl groups and the phenyl rings.

C=O Stretching: The three carbonyl groups (two ureidic and one at C2) will give rise to intense stretching vibrations in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the phenyl substituents and any intermolecular hydrogen bonding in the solid state. spectrabase.com

C-N Stretching: The stretching vibrations of the C-N bonds within the barbiturate (B1230296) ring are expected to appear in the 1300-1400 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings will produce a series of bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl groups will be observed above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the phenyl rings typically appear as strong bands in the 690-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern.

Table 3: Estimated Characteristic FT-IR Bands for 1,3,5-Triphenylbarbituric Acid

Vibrational Mode Estimated Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
C=O Stretch (Amide) 1680 - 1720 Strong
C=O Stretch 1650 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1300 - 1400 Medium

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While FT-IR is more sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations.

For 1,3,5-triphenylbarbituric acid, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic rings. The symmetric "ring breathing" mode of the phenyl groups, which appears as a strong, sharp band around 1000 cm⁻¹, is a characteristic feature in Raman spectra of phenyl-containing compounds. The C=C stretching vibrations of the phenyl rings also give rise to strong Raman signals. The symmetric stretching of the C-N bonds in the barbiturate ring may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.

In molecules such as 1,3,5-triphenylbarbituric acid, the primary chromophores are the phenyl rings and the barbituric acid core. The electronic spectra of such compounds are typically characterized by absorptions in the UV region. For instance, an analogous compound, 1,3,5-triphenyl benzene (B151609), exhibits an excitation peak at 252 nm. aatbio.com The transitions observed in these aromatic systems are generally attributed to π → π* transitions within the benzene rings. The barbituric acid moiety itself can also contribute to the electronic spectrum.

The electronic absorption spectra of related heterocyclic and aromatic compounds, such as ruthenium (II) complexes with substituted pyridine (B92270) ligands, show distinct bands corresponding to different electronic transitions. researchgate.net Typically, bands in the UV region are assigned to π → π* transitions within the ligands, while bands in the visible region are often due to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net While 1,3,5-triphenylbarbituric acid lacks a metal center, the principles of identifying electronic transitions based on spectral regions remain relevant. The study of trimesic acid (1,3,5-benzenetricarboxylic acid) via calculated UV-Visible spectra also provides insight into the electronic transitions of polysubstituted benzene rings. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Analogous Aromatic Compounds

Compound Peak Absorption (λmax) (nm) Solvent/Method Reference
1,3,5-Triphenyl Benzene 252 Cyclohexane aatbio.com
Trimesic Acid Calculated Gas Phase researchgate.net
Ruthenium (II) Sensitizers 293-332 Ethanol-Methanol researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For 1,3,5-triphenylbarbituric acid (C₂₂H₁₆N₂O₃), the expected molecular weight is approximately 356.38 g/mol . guidechem.comlookchem.com Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion ([M]⁺) is formed. This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum.

The fragmentation of 1,3,5-triphenylbarbituric acid is expected to follow pathways characteristic of aromatic and heterocyclic compounds. The analysis of related molecules provides a guide to the expected fragmentation. For example, in the mass spectrum of 1,3,5-trimethylbenzene, a prominent fragmentation pathway is the loss of a methyl group (CH₃) from the molecular ion, resulting in a stable [M-15]⁺ ion. docbrown.info Similarly, for 1,3,5-triphenylbarbituric acid, the loss of phenyl groups ([M-77]⁺) would be a plausible fragmentation pathway.

Further fragmentation could involve the breakdown of the barbituric acid ring itself. Studies on the fragmentation of dicarboxylic and tricarboxylic acids show that the loss of carboxyl groups is a common feature. nih.gov While the barbituric acid ring is a cyclic ureide, cleavage of the ring to lose fragments corresponding to CO, NCO, or larger portions of the ring system can be anticipated. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and adducts, as demonstrated in the study of thiobarbituric acid reactive substances (TBARS), where it was used to identify various adducts formed during the assay. nih.govresearchgate.net

Table 2: Predicted and Known Mass Spectrometry Data for 1,3,5-Triphenylbarbituric Acid and Related Fragments

Ion/Fragment Chemical Formula Mass-to-Charge Ratio (m/z) Notes
Molecular Ion [C₂₂H₁₆N₂O₃]⁺ ~356 Parent molecular ion of 1,3,5-triphenylbarbituric acid. guidechem.comlookchem.com
Phenyl Cation [C₆H₅]⁺ 77 A common fragment in the mass spectra of phenyl-substituted compounds. docbrown.info
[M - Phenyl]⁺ [C₁₆H₁₁N₂O₃]⁺ ~279 Resulting from the loss of one phenyl radical from the molecular ion.
Benzoyl Cation [C₇H₅O]⁺ 105 A possible fragment if rearrangement occurs.

X-ray Diffraction Crystallography for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail about molecular structure. By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically decoded to generate a model of the atomic arrangement. This technique allows for the precise determination of the molecular geometry and conformational preferences of 1,3,5-triphenylbarbituric acid.

For complex molecules, SC-XRD can reveal subtle structural details. For example, in a copper(I) complex containing a triphenylphosphine (B44618) ligand, SC-XRD showed that the coordination geometry around the copper center deviated significantly from an ideal tetrahedral arrangement. mdpi.com In the case of 1,3,5-triphenylbarbituric acid, SC-XRD would precisely define the puckering of the barbiturate ring and the torsional angles of the three phenyl substituents relative to the central ring. This information is crucial for understanding the molecule's steric and electronic properties. The successful structure determination of other complex organic molecules, such as 1,3-dimethylcyclobutadiene, by trapping them in a crystalline matrix highlights the power of this technique for characterizing even unstable species. nih.gov

Beyond individual molecular structures, X-ray crystallography illuminates the intricate network of intermolecular interactions that govern how molecules arrange themselves in a crystal. ias.ac.in These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the physical properties of the solid state. researchgate.net

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is a more accessible and rapid technique for the characterization of bulk crystalline materials. units.it It is particularly valuable for identifying different crystalline forms (polymorphs) of a substance, which can have distinct physical properties.

The PXRD pattern is a fingerprint of a specific crystalline phase. units.it For a compound like 1,3,5-triphenylbarbituric acid, which may exist in multiple polymorphic forms due to different possible packing arrangements of its bulky phenyl groups, PXRD is an essential tool for quality control and phase analysis. Each polymorph will give a unique diffraction pattern. The technique is widely used in the pharmaceutical industry to characterize the solid forms of active ingredients and to study phase transitions that may occur under different conditions, such as heating or milling. units.it For example, studies on tetraphenylethene derivatives have shown that polymorphism can arise from different crystal packing modes, leading to different photophysical properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,3,5 Triphenylbarbituric Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic and molecular properties of complex systems. For 1,3,5-triphenylbarbituric acid, DFT calculations provide fundamental insights into its three-dimensional structure, orbital energies, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 1,3,5-triphenylbarbituric acid involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of three phenyl groups attached to the barbituric acid core, a number of conformations are possible, arising from the rotation around the N-C and C-C single bonds connecting the phenyl rings to the central pyrimidinetrione ring.

Computational studies on related phenyl-substituted barbiturates, such as 5-ethyl-5-phenylbarbituric acid (phenobarbital), have shown that the phenyl group can adopt various torsional angles with respect to the central ring. mdpi.com For 1,3,5-triphenylbarbituric acid, the conformational landscape is expected to be even more complex. The steric hindrance between the phenyl groups at positions 1, 3, and 5 will play a crucial role in determining the preferred conformation. It is anticipated that the phenyl rings will be significantly twisted out of the plane of the barbituric acid ring to minimize these steric clashes.

ParameterExpected Range/ValueNotes
C-N Bond Length (ring)~1.38 - 1.42 ÅTypical for amide-like bonds in the barbiturate (B1230296) ring.
C=O Bond Length~1.21 - 1.23 ÅCharacteristic of the carbonyl groups in the pyrimidinetrione core.
N-C (phenyl) Bond Length~1.43 - 1.46 ÅSingle bond connecting the nitrogen atoms to the phenyl rings.
C-C (phenyl) Bond Length~1.48 - 1.52 ÅSingle bond connecting the C5 carbon to the phenyl ring.
Phenyl Ring Torsion AnglesHighly variableDependent on the steric interactions between the phenyl groups.
Note: The data in this table is illustrative and based on general values for similar structures. Precise values for 1,3,5-triphenylbarbituric acid would require specific DFT calculations.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 1,3,5-triphenylbarbituric acid, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the nitrogen atoms of the barbiturate ring. The LUMO, on the other hand, is likely to be distributed over the electron-deficient carbonyl groups and the pyrimidinetrione ring. The presence of the phenyl substituents is anticipated to influence the HOMO and LUMO energy levels compared to the parent barbituric acid. The π-systems of the phenyl rings can engage in conjugation with the lone pairs of the nitrogen atoms, raising the energy of the HOMO.

The HOMO-LUMO gap can be calculated using DFT methods. For comparison, studies on 1,3-dimethylbarbituric acid have provided insights into the frontier orbitals of substituted barbiturates. nih.gov

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and optical properties.
Note: The data in this table is illustrative. Specific energy values for 1,3,5-triphenylbarbituric acid would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

In 1,3,5-triphenylbarbituric acid, the MEP surface is expected to show regions of high negative potential (red) around the oxygen atoms of the three carbonyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the phenyl rings and any potential N-H or C-H protons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The phenyl rings themselves will present a complex potential landscape, with the π-electron clouds contributing to regions of negative potential above and below the plane of the rings. Computational studies on related compounds have successfully used MEP analysis to identify reactive centers. mdpi.commdpi.com

Thermodynamic and Kinetic Investigations of Chemical Transformations

Beyond its static structure, understanding the potential chemical transformations of 1,3,5-triphenylbarbituric acid is crucial. Computational methods can provide valuable insights into the thermodynamics and kinetics of these processes.

Tautomeric Equilibria and Stability Studies (e.g., Keto-Enol Forms)

Barbituric acid and its derivatives are known to exhibit tautomerism, existing in equilibrium between different structural isomers. The most common form is the tri-keto tautomer. However, enol forms, where a proton from the C5 carbon or a nitrogen atom migrates to a carbonyl oxygen, can also exist. The stability of these different tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects. mdpi.com

For 1,3,5-triphenylbarbituric acid, the primary tautomeric equilibrium to consider is the keto-enol tautomerism involving the C5-proton and an adjacent carbonyl group. Theoretical calculations can be employed to determine the relative energies of the keto and enol tautomers, and thus predict the position of the equilibrium. The presence of the bulky phenyl group at the C5 position may sterically influence the stability of the enol form.

DFT calculations can provide the Gibbs free energies of the different tautomers, allowing for the calculation of the equilibrium constant. Studies on the parent barbituric acid have shown that the tri-keto form is generally the most stable in the gas phase. mdpi.comnih.gov However, the enol form can be stabilized by intramolecular hydrogen bonding and by polar solvents. mdpi.com

TautomerRelative Stability (Illustrative)Key Features
Tri-keto formMost stable (in gas phase)All three carbonyl groups are in the keto form.
Enol formLess stableContains a C=C double bond and a hydroxyl group. May be stabilized by intramolecular H-bonding.
Di-enol formEven less stableContains two enol functionalities.
Note: The relative stabilities are illustrative and would need to be confirmed by specific calculations for 1,3,5-triphenylbarbituric acid.

Transition State Calculations for Reaction Pathway Elucidation

To understand the mechanism of tautomerization or other chemical reactions involving 1,3,5-triphenylbarbituric acid, it is necessary to identify the transition state (TS) connecting the reactant and product. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of the transition state. The energy difference between the reactant and the transition state is the activation energy, which determines the rate of the reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be elucidated. For the keto-enol tautomerism, the transition state would involve the transfer of a proton from the C5 carbon to a carbonyl oxygen. The presence of a catalyst, such as a water molecule, can significantly lower the activation energy by facilitating proton transfer. nih.gov

The investigation of transition states provides a dynamic picture of the chemical reactivity of 1,3,5-triphenylbarbituric acid, complementing the static information obtained from the analysis of its ground state structure.

Advanced Analysis of Non-Covalent Interactions

The spatial arrangement and stability of 1,3,5-triphenylbarbituric acid are significantly influenced by a network of non-covalent interactions. These subtle forces, though weaker than covalent bonds, are crucial in dictating the molecule's conformation and its potential interactions with other molecules. Computational chemistry offers a powerful toolkit to visualize and quantify these interactions.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous method for analyzing the electron density (ρ) to define atoms and the bonds between them. By identifying critical points in the electron density, AIM can characterize the nature of chemical bonds. For 1,3,5-triphenylbarbituric acid, an AIM analysis would locate bond critical points (BCPs) not only for the covalent bonds but also for weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces between the phenyl rings.

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative insights into the strength and nature of the interactions. A positive value of the Laplacian, for instance, is indicative of a closed-shell interaction, typical of non-covalent bonds.

Table 1: Hypothetical AIM Parameters for Non-Covalent Interactions in 1,3,5-Triphenylbarbituric Acid

Interacting AtomsElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interaction Type
C-H···O (intramolecular)0.015+0.050Weak Hydrogen Bond
C-H···π (phenyl ring)0.008+0.030van der Waals
π···π (phenyl ring stacking)0.010+0.035van der Waals

Note: This table is illustrative and represents typical values that might be expected from such an analysis.

Reduced Density Gradient (RDG) Methods

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative that is particularly useful for identifying non-covalent interactions in real space. A plot of the RDG against the electron density can reveal regions of steric repulsion, hydrogen bonding, and van der Waals interactions. For 1,3,5-triphenylbarbituric acid, this method would allow for the visualization of the spatial extent of these interactions, represented as surfaces colored according to the nature of the interaction.

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a powerful visualization tool that builds upon the RDG to provide a qualitative and intuitive picture of non-covalent interactions. It generates isosurfaces corresponding to these interactions, which are color-coded to distinguish between attractive and repulsive forces. For 1,3,5-triphenylbarbituric acid, an NCI analysis would likely reveal large, delocalized van der Waals interactions associated with the phenyl rings and more localized, stronger interactions, such as potential intramolecular hydrogen bonds involving the carbonyl groups of the barbituric acid core.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a powerful complement to experimental data.

Simulated NMR and Vibrational Spectra

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are fundamental techniques for structure elucidation. Computational chemistry can predict the chemical shifts in ¹H and ¹³C NMR spectra, as well as the frequencies and intensities of vibrational modes. For 1,3,5-triphenylbarbituric acid, these simulations would be crucial for assigning the complex experimental spectra that would arise from its numerous, chemically distinct protons and carbons.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 1,3,5-Triphenylbarbituric Acid

Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Phenyl H (ortho)7.507.48
Phenyl H (meta)7.357.33
Phenyl H (para)7.407.38

Note: This table is for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and basis set used in the calculation.

Similarly, the prediction of vibrational spectra would aid in the identification of characteristic functional group frequencies, such as the C=O stretches of the barbiturate ring and the C-H bending modes of the phenyl groups.

UV-Vis Absorption and Emission Spectrum Prediction

The electronic transitions that give rise to a molecule's color and fluorescence can be modeled using Time-Dependent Density Functional Theory (TD-DFT). For 1,3,5-triphenylbarbituric acid, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. This would provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. Furthermore, these computational methods can also be extended to predict emission spectra, offering a theoretical understanding of the molecule's potential fluorescence properties.

Computational Prediction of Optical Properties

Computational chemistry offers powerful tools to predict and understand the optical behavior of molecules like 1,3,5-triphenylbarbituric acid. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to calculate various parameters that govern a molecule's response to light, providing insights into its potential applications in materials science and photonics.

Static Hyperpolarizability (βtot) for Nonlinear Optical (NLO) Response

The nonlinear optical (NLO) properties of a molecule describe its response to intense electromagnetic fields, such as those from a laser. The first static hyperpolarizability (βtot) is a key tensor that quantifies the second-order NLO response. Materials with high βtot values are of significant interest for applications in technologies like frequency conversion and electro-optic modulation.

Computational studies on various organic molecules, including derivatives of barbituric acid, have demonstrated that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can lead to enhanced NLO responses. In the case of 1,3,5-triphenylbarbituric acid, the interplay between the electron-withdrawing barbituric acid core and the π-systems of the three phenyl rings would be the primary determinant of its NLO properties.

A typical computational approach to determine βtot involves:

Optimization of the molecule's ground-state geometry using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Calculation of the components of the first hyperpolarizability tensor using the optimized geometry.

Determination of the total static hyperpolarizability (βtot) from these components.

While specific calculated values for 1,3,5-triphenylbarbituric acid are not documented in the reviewed literature, theoretical investigations on similar barbiturate structures suggest that substitutions on the phenyl rings could further modulate the NLO response.

Table 1: Representative Theoretical Data for Static Hyperpolarizability of Related Barbituric Acid Derivatives

Compound/Derivative ClassComputational MethodCalculated Static Hyperpolarizability (βtot) (a.u.)
Benzalbarbituric Acid DerivativesDFTData not available in searched literature.
Thiobarbituric Acid DerivativesDFTData not available in searched literature.
1,3,5-Triphenylbarbituric Acid Not Available Specific data not found in the surveyed literature.
(This table is for illustrative purposes to show how data would be presented. Specific values for the listed compounds were not found in the search results.)

Quantum Chemical Parameters for Photophysical Behavior

The photophysical behavior of a molecule, including its absorption and emission of light, is governed by its electronic structure. Quantum chemical calculations can elucidate several key parameters that provide a detailed understanding of these processes. These parameters are crucial for designing molecules for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Key quantum chemical parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical factor in determining the molecule's electronic absorption and emission properties. A smaller gap generally corresponds to absorption at longer wavelengths.

Electron Affinity (EA) and Ionization Potential (IP): These parameters relate to the ease of adding or removing an electron, respectively, and are important for understanding charge transfer processes.

Excited State Calculations: TD-DFT is commonly used to calculate the energies of excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations can also provide insights into the nature of electronic transitions (e.g., π-π* or n-π* transitions).

For 1,3,5-triphenylbarbituric acid, the phenyl groups are expected to contribute significantly to the π-system, influencing the HOMO and LUMO energy levels. The non-bonding electrons on the oxygen and nitrogen atoms of the barbituric acid ring would also play a role in its electronic transitions.

Table 2: Hypothetical Quantum Chemical Parameters for 1,3,5-Triphenylbarbituric Acid

ParameterPredicted Significance
HOMO EnergyInfluenced by the π-orbitals of the phenyl rings and lone pairs of heteroatoms.
LUMO EnergyPrimarily associated with the π* orbitals of the conjugated system.
HOMO-LUMO GapDetermines the primary electronic absorption wavelength.
Dipole MomentAffects solubility and intermolecular interactions.
Electron AffinityRelates to the stability of the radical anion.
Ionization PotentialRelates to the stability of the radical cation.
(This table illustrates the type of data that would be generated from a computational study. Specific values for 1,3,5-triphenylbarbituric acid are not available in the reviewed literature.)

Supramolecular Chemistry and Crystal Engineering of 1,3,5 Triphenylbarbituric Acid Architectures

Directed Self-Assembly via Hydrogen Bonding Interactions

The self-assembly of 1,3,5-triphenylbarbituric acid in the crystalline state is a process meticulously directed by non-covalent interactions. The primary forces governing the formation of its supramolecular structures are hydrogen bonds, complemented by aromatic stacking interactions. The core of this assembly is the barbiturate (B1230296) ring, which possesses hydrogen bond donors and acceptors, while the peripheral phenyl groups engage in weaker, yet structurally significant, π-π stacking.

The deliberate arrangement of these functional groups pre-organizes the molecules to form predictable and stable networks. This directed self-assembly is a cornerstone of crystal engineering, where understanding these interactions allows for the rational design of crystalline materials. In the case of 1,3,5-triphenylbarbituric acid, the interplay between strong, directional hydrogen bonds and weaker, dispersive stacking forces results in highly ordered crystalline lattices. The formation of these structures is also influenced by the surrounding medium, as solvent molecules can compete for hydrogen bonding sites and affect the final assembled architecture.

Characterization of Specific N–H···O=C Hydrogen Bonding Motifs

Although 1,3,5-triphenylbarbituric acid has phenyl groups attached to all three nitrogen atoms of the barbiturate ring, precluding the common N-H···O hydrogen bonds seen in many barbiturates, its structural analogue, 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, provides insight into the potential interactions. In many barbituric acid derivatives, the N-H groups act as hydrogen bond donors, while the carbonyl oxygens (C=O) serve as acceptors. guidechem.com These interactions typically form robust and recognizable patterns, such as dimers or chains.

The crystal structure of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, a synonym for the title compound, has been identified and is available in the Cambridge Structural Database under the deposition number CCDC 251332. nih.gov Analysis of this structure would provide the definitive characterization of the intermolecular interactions present, including any C-H···O interactions that may substitute for the absent N-H···O bonds and play a key role in the crystal packing.

Role of Aromatic Stacking Interactions in Crystal Formation

In many aromatic compounds, these stacking interactions lead to the formation of columnar or layered structures. For 1,3,5-triphenylbarbituric acid, the phenyl groups provide large surface areas for these interactions, which work in concert with hydrogen bonding to create a densely packed and stable crystal. The orientation of the phenyl rings relative to the central barbiturate core influences how they can interact with neighboring molecules, guiding the assembly into specific, ordered patterns. The synergistic effect of hydrogen bonding and π-stacking is a common theme in the self-assembly of complex organic molecules, leading to robust and well-defined supramolecular architectures.

Polymorphism and Anhydrous/Hydrate Forms in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of many organic molecules, including barbiturates. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Barbituric acid itself is known to exist in multiple polymorphic forms as well as a dihydrate.

Identification and Characterization of Polymorphic Forms

While specific polymorphs of 1,3,5-triphenylbarbituric acid are not detailed in the surveyed literature, the study of related compounds provides a framework for how they might be identified and characterized. The existence of different crystalline forms is common for barbiturates and triazines. For example, m-aminobenzoic acid exhibits enantiotropic polymorphism, where different forms are stable at different temperatures.

The identification of polymorphs typically involves techniques such as X-ray powder diffraction (XRPD), which can distinguish between different crystal lattices. Thermal analysis methods like differential scanning calorimetry (DSC) are used to identify phase transitions and melting points associated with each form. Spectroscopic techniques such as infrared (IR) and Raman spectroscopy can also detect differences in the molecular environment and intermolecular interactions between polymorphs.

Thermodynamic Relationships between Polymorphic Phases

The thermodynamic relationship between polymorphs determines their relative stability under different conditions of temperature and pressure. nih.gov This relationship can be either enantiotropic, where the stability order of the forms inverts at a specific transition temperature, or monotropic, where one form is always more stable than the others.

The relative stability of polymorphs can be inferred from their melting data, such as melting points and heats of fusion, according to what is known as the "Heat of Fusion Rule". nih.gov Generally, the polymorph with the lower heat of fusion will be the more stable form at higher temperatures. Thermodynamic stability can also be determined by measuring the solubility of the different forms; the least soluble form at a given temperature is the most stable. While specific thermodynamic data for 1,3,5-triphenylbarbituric acid polymorphs are not available, these principles govern the behavior of any polymorphic system it might exhibit.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of 1,3,5-triphenylbarbituric acid, with its potential for hydrogen bonding and aromatic interactions, make it a candidate for involvement in host-guest chemistry and molecular recognition. Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. iucr.org The barbiturate and triazine scaffolds are well-known participants in forming highly specific host-guest complexes.

For example, melamine (B1676169) (a triazine derivative) and barbituric acid derivatives are known to form highly stable, rosette-shaped hydrogen-bonded networks. These assemblies can act as hosts for various guest molecules. The design of synthetic receptors often utilizes these predictable interaction patterns. The phenyl groups on 1,3,5-triphenylbarbituric acid could form a hydrophobic cavity capable of encapsulating suitable guest molecules, while the carbonyl groups on the barbiturate ring could act as recognition sites for complementary hydrogen bond donors. Although specific studies detailing the host-guest chemistry of 1,3,5-triphenylbarbituric acid itself are scarce, the principles derived from its constituent functional groups suggest a rich potential for molecular recognition.

Coordination Chemistry: Formation of Metal Complexes and Coordination Polymers

1,3,5-Triphenylbarbituric acid possesses significant potential as a versatile ligand in coordination chemistry, capable of forming a variety of metal complexes and coordination polymers. lookchem.com Its structural framework, featuring a 1,3,5-triarylbenzene core, provides multiple coordination sites through its oxygen and nitrogen atoms within the barbituric acid ring. The phenyl substituents also play a crucial role in directing the assembly of supramolecular structures through steric and electronic effects.

The coordination behavior of 1,3,5-triphenylbarbituric acid can be inferred from studies on analogous 1,3,5-triarylbenzene and related tripodal ligands. For instance, a hexapyridyl, trialkoxy 1,3,5-triarylbenzene ligand has been successfully used to synthesize trinuclear complexes with a range of first-row transition metals, including Manganese (MnII), Iron (FeII), Cobalt (CoII), Nickel (NiII), Copper (CuII), and Zinc (ZnII). rsc.org These complexes demonstrate the capacity of the 1,3,5-triarylbenzene core to organize multiple metal centers in close proximity. rsc.org

Furthermore, the tripodal nature of ligands based on a 1,3,5-trisubstituted benzene (B151609) ring makes them excellent candidates for the construction of coordination polymers. Research on 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb) has shown its ability to form double-chain coordination polymers with iron(II). preprints.org In these structures, the ttmb ligand acts as a twofold bridge, connecting adjacent metal centers. preprints.org Similarly, coordination polymers have been synthesized using 3,3′,5,5′-azobenzenetetracarboxylic acid and zinc ions, resulting in one-dimensional (1D) chains and three-dimensional (3D) metal-organic frameworks. rsc.org The dimensionality and topology of these polymers are influenced by the coordination environment of the metal ion and the presence of ancillary ligands. rsc.org

The synthesis of multidimensional transition metal complexes has also been achieved with ligands such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, yielding discrete mononuclear complexes, 1D chains, and 2D layered materials with metals like Zinc (Zn), Manganese (Mn), Iron (Fe), and Cadmium (Cd). mdpi.com These examples underscore the potential of 1,3,5-triphenylbarbituric acid to act as a building block for creating complex, multidimensional coordination networks with diverse structural and functional properties.

Table 1: Examples of Metal Complexes and Coordination Polymers with Analogous Ligands

Metal Ion Ligand Resulting Structure Reference
Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) Hexapyridyl, trialkoxy 1,3,5-triarylbenzene Trinuclear complexes rsc.org
Fe(II) 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb) Double chain coordination polymer preprints.org
Zn(II) 3,3′,5,5′-azobenzenetetracarboxylic acid 1D chain and 3D metal-organic frameworks rsc.org

Chiral Self-Assembly and Organizational Chirality in Nanoarchitectures

The molecular architecture of 1,3,5-triphenylbarbituric acid, with its C3 symmetry, makes it an intriguing candidate for studies in chiral self-assembly and the formation of nanoarchitectures with organizational chirality. While the molecule itself is achiral, the introduction of chiral motifs or the influence of chiral environments can induce the formation of helical and other complex chiral superstructures.

The principles of chiral self-assembly are well-demonstrated in systems with similar 1,3,5-trisubstituted benzene cores. For example, chiral benzene-1,3,5-tricarboxamides have been shown to self-assemble into intertwining triple helical nanofibers. researchgate.net The handedness of these nanofibers can be controlled by using the enantiomeric form of the building blocks. researchgate.net This highlights a key strategy for achieving chirality at the nanoscale: the use of chiral molecular components to direct the assembly process. researchgate.net

Organizational chirality can also emerge in systems where achiral molecules assemble in a chiral fashion. This can be facilitated by a "sergeants-and-soldiers" principle, where a small amount of a chiral "sergeant" molecule dictates the chirality of the entire supramolecular polymer formed by achiral "soldier" molecules. researchgate.net Studies on achiral benzene-1,3,5-tricarboxamide (B1221032) monomers have shown that their addition to "sergeants-and-soldiers" mixtures can influence the enantioselectivity of the resulting helical catalysts. researchgate.net

Furthermore, a dual-ligand strategy, employing both achiral and chiral ligands, can be used to synergistically guide the chiral self-assembly of inorganic materials into hierarchical superstructures. nih.gov In such systems, the achiral ligands can be responsible for clustering the building blocks, while the chiral ligands impart a rotational twist, leading to the formation of chiral nanoarchitectures. nih.gov The interplay and competition between the achiral and chiral components allow for the fine-tuning of the resulting structure's chirality. nih.gov

The self-assembly of trisubstituted 1,3,5-tri(benzimidazolyl)benzene derivatives, synthesized from chiral amino acids, further illustrates the formation of chiral aggregates through hydrogen bonding and π-π stacking interactions. nih.gov These examples provide a strong foundation for exploring the potential of 1,3,5-triphenylbarbituric acid in the design and construction of novel chiral nanomaterials.

Table 2: Research Findings on Chiral Self-Assembly in Analogous Systems

Molecular System Key Finding Resulting Nanoarchitecture Reference
Chiral benzene-1,3,5-tricarboxamides Handedness of nanofibers is controlled by the enantiomeric form of the building blocks. Triple helical nanofibers researchgate.net
Achiral and chiral ligands with Cu(OH)₂ A dual-ligand strategy enables flexible modulation of the chirality of superstructures. Chiral nanobundles nih.gov
Achiral benzene-1,3,5-tricarboxamide additives in "sergeants-and-soldiers" mixtures Achiral monomers can influence the homochirality of supramolecular helical polymers. Supramolecular helical catalysts researchgate.net

Mechanistic Insights into the Reactivity of 1,3,5 Triphenylbarbituric Acid Derivatives

Comprehensive Studies on Tautomeric Equilibria and Mechanistic Pathways

Barbituric acid and its derivatives can exist in several tautomeric forms, primarily involving keto-enol and amide-imidol tautomerism. The presence of phenyl groups at the 1, 3, and 5 positions of 1,3,5-triphenylbarbituric acid significantly influences this equilibrium. While the tri-keto form is generally predominant, the enolic and iminolic forms can be accessed under specific conditions, impacting the molecule's reactivity.

Studies on related 5-substituted barbituric acids have shown that the keto-enol equilibrium is sensitive to the solvent environment. researchgate.net In amphiprotic, weakly polar media, the equilibrium can shift from the thermodynamically more stable triketone form towards monohydroxy tautomers. researchgate.net This is attributed to the leveling protolytic effect of the solvent on the acidity of the tautomeric forms. researchgate.net

The mechanistic pathways of reactions involving barbituric acid derivatives are diverse. For instance, the Knoevenagel condensation is a classic reaction where barbituric acid acts as an active methylene (B1212753) compound. wikipedia.org The presence of the C-5 phenyl group in 1,3,5-triphenylbarbituric acid, however, precludes this specific reactivity at the 5-position. Instead, reactions often involve the phenyl substituents or the barbituric acid ring itself acting as a leaving group or participating in rearrangements.

Exploration of Electrophilic and Nucleophilic Activation and Reaction Pathways

The barbituric acid core in 1,3,5-triphenylbarbituric acid can be subject to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the reacting species.

Electrophilic Activation:

Activation of benzophenone (B1666685) derivatives with triflic anhydride (B1165640) can lead to the regioselective electrophilic aromatic substitution of 5-phenylbarbituric acids at the ortho-position of the C-5 phenyl ring. nih.gov This demonstrates the ability of the barbituric acid moiety to direct incoming electrophiles. In strongly acidic media, such as 96% sulfuric acid, protonation of a carbonyl oxygen can occur, leading to the formation of a carbenium ion through ring opening of a cyclic enol ether intermediate. nih.gov

Nucleophilic Activation:

The acidity of the N-H protons in unsubstituted or mono-substituted barbituric acids allows for deprotonation to form a nucleophilic conjugate base. mdpi.com While 1,3,5-triphenylbarbituric acid lacks these N-H protons, its derivatives can still participate in nucleophilic reactions. For instance, the conjugate base of barbituric acid can undergo C-alkylation or O-alkylation, with the outcome depending on the electrophile and reaction conditions. mdpi.com Computational studies have indicated that C-alkylation is often thermodynamically and kinetically favored. mdpi.com Thiobarbiturate analogues have been found to be less nucleophilic due to the stronger electron-withdrawing nature of the thiocarbonyl group compared to the carbonyl group. mdpi.com

Investigation of Carbenium Ion Generation and Stabilization with Barbituric Acid Substituents

The barbituric acid scaffold can play a crucial role in the generation and stabilization of carbenium ions. Research has shown that the activation of certain benzophenone derivatives in the presence of 5-phenylbarbituric acids can lead to the formation of triphenylmethylium salts. nih.gov In cases with more electrophilic cations, cyclic enol ethers are formed. nih.gov

These cyclic enol ethers can, in turn, serve as precursors to carbenium ions. In highly acidic environments like 96% sulfuric acid, the ring-opening of these cyclic enol ethers to generate a carbenium ion has been observed. nih.gov This indicates that the barbituric acid substituent, while not directly participating in the positive charge delocalization in the same way as a phenyl group, influences the stability and reactivity of the resulting carbenium ion.

Acid-Base Chemistry of Barbituric Acid Derivatives in Various Media

The parent barbituric acid is a relatively acidic organic compound, with a pKa of 4.01 in water. wikipedia.org This acidity stems from the stability of the resulting carbanion, which is enhanced by aromatic stabilization. wikipedia.org The introduction of three phenyl groups in 1,3,5-triphenylbarbituric acid alters its acid-base properties significantly. The N-H protons, which are the primary source of acidity in the parent compound, are absent.

However, the carbonyl groups can be protonated in strongly acidic media. nih.gov Studies on related thiobarbituric acid derivatives have shown that they can be protonated on the free oxygen atoms in acidic conditions. researchgate.net The pKa values of barbituric acid derivatives are influenced by the substituents and the solvent. For instance, the pKa of a 5-substituted derivative of 1,3-diethyl-2-thiobarbituric acid was determined to be 5.79±0.02. researchgate.net

Redox-Based Transformations Involving the Barbituric Acid Core

The barbituric acid core can participate in redox transformations, although this aspect is less explored for the 1,3,5-triphenyl derivative specifically. The core structure can be susceptible to both oxidation and reduction under appropriate conditions. The presence of the phenyl groups can influence the redox potential of the molecule.

While specific studies on the redox chemistry of 1,3,5-triphenylbarbituric acid are not extensively detailed in the provided context, the general reactivity of the barbiturate (B1230296) ring suggests that it could be involved in electron transfer processes. The strong fluorescence properties of 1,3,5-triphenylbarbituric acid also hint at its potential involvement in photo-redox reactions. lookchem.com

Applications in Advanced Materials Science and As Chemical Building Blocks for Complex Synthesis

Utility as a Modular Organic Building Block in Organic Synthesis

The strategic placement of phenyl groups on the barbituric acid core makes 1,3,5-triphenylbarbituric acid a valuable and adaptable component for constructing intricate molecular structures. Its utility as a modular organic building block is a cornerstone of its application in modern organic synthesis.

Bottom-Up Assembly of Molecular Architectures

The concept of bottom-up assembly, where precisely designed molecular components spontaneously organize into larger, more complex structures, is a powerful strategy in nanotechnology and materials science. In this context, derivatives of 1,3,5-triphenylbarbituric acid, such as 1,3,5-benzenetribenzoic acid (H3BTB), have demonstrated significant potential. These molecules can self-assemble on surfaces, forming highly ordered structures. researchgate.netrsc.org For instance, the assembly of H3BTB on silver (Ag) and copper (Cu) surfaces has been studied, revealing the formation of distinct, well-ordered layers on silver. researchgate.netrsc.org This self-assembly is driven by a combination of intermolecular forces, including hydrogen bonding and π-stacking interactions. rsc.org The resulting structures can feature nanotunnels and grooved surfaces, highlighting the potential for creating functional nanomaterials with tailored properties. rsc.org

The ability to control the assembly of these molecules opens up possibilities for creating complex, hierarchical structures. For example, the voids within the self-assembled networks of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface can be used to host other molecules, demonstrating a "host-guest" architectural approach. mpg.denih.gov This controlled placement of molecules within a pre-organized framework is a key step towards the development of advanced molecular devices and functional surfaces.

Design of Diverse Heterocyclic and Carbocyclic Systems

The reactivity of the barbituric acid core, coupled with the influence of the phenyl substituents, allows for the synthesis of a wide array of heterocyclic and carbocyclic systems. The active methylene (B1212753) group at the C-5 position of the barbituric acid ring is a key functional handle that can participate in various chemical transformations. sciencepublishinggroup.com

For instance, condensation reactions with aldehydes can be used to introduce new functionalities and build larger molecular frameworks. sciencepublishinggroup.com Furthermore, the barbituric acid scaffold can be a precursor for the synthesis of more complex heterocyclic systems through ring-closure reactions. sciencepublishinggroup.comresearchgate.net By strategically choosing reaction partners and conditions, chemists can leverage the inherent reactivity of 1,3,5-triphenylbarbituric acid derivatives to construct novel molecular architectures with potential applications in medicinal chemistry and materials science. The synthesis of various 1,3,5-tricarbonyl derivatives through the reaction of 1,3-bis(silyl enol ethers) with acid chlorides further illustrates the versatility of related building blocks in constructing complex organic molecules. organic-chemistry.org

Research into Nonlinear Optical (NLO) Materials Based on Barbituric Acid Frameworks

Nonlinear optical (NLO) materials are crucial for a range of advanced technologies, including optical communications, data storage, and signal processing. frontiersin.org The design of organic molecules with significant NLO properties is an active area of research, and barbituric acid derivatives have emerged as a promising class of compounds.

Structure-Property Relationships for Enhanced NLO Response

The NLO response of a molecule is intrinsically linked to its electronic structure. A key design principle for enhancing NLO properties is the creation of molecules with a "donor-π-acceptor" (D-π-A) architecture. frontiersin.orgnih.gov In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a major contributor to the NLO response. frontiersin.org

Design Principles for Electro-Optical Device Components

The development of efficient electro-optical devices relies on materials that can modulate light in response to an applied electric field. Organic NLO materials, including those based on the barbituric acid framework, offer several advantages for these applications, such as high NLO coefficients, fast response times, and the ability to be chemically modified to fine-tune their properties.

The design of these materials involves optimizing the molecular hyperpolarizability, which is a measure of the NLO response at the molecular level. This is achieved by carefully selecting the donor, acceptor, and π-bridge components to maximize intramolecular charge transfer. frontiersin.org Furthermore, the organization of these molecules in the solid state is crucial for achieving a macroscopic NLO effect. By controlling the self-assembly and crystallization of barbituric acid-based NLO chromophores, it is possible to create materials with the desired properties for integration into electro-optical device components.

Development of Barbituric Acid-Based Fluorophores and Dyes

The inherent fluorescence properties of certain barbituric acid derivatives have led to their exploration as fluorophores and dyes for various applications. lookchem.com These compounds can be synthetically modified to tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govmdpi.comresearchgate.net

Barbituric acid-based dyes often exhibit strong fluorescence in the solid state and can be designed to emit in the red region of the spectrum. nih.gov The synthesis of these dyes typically involves a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a barbituric acid derivative. mdpi.com The photophysical properties of these dyes, including solvatochromism (the change in color with the polarity of the solvent) and aggregation-induced emission (AIE), have been systematically investigated. nih.gov

The development of water-soluble fluorophores based on related triphenylbenzene structures has also been reported, demonstrating their potential as selective sensors for metal ions in aqueous media. nih.gov The ability to tailor the photophysical properties of these compounds through synthetic modifications makes them valuable tools for applications in bioimaging, sensing, and as components in fluorescent materials. nih.govnih.gov

Exploration of Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The restriction of intramolecular rotations (RIR) in the aggregated state is widely accepted as the primary mechanism for AIE, as it blocks non-radiative decay pathways and promotes radiative emission.

While direct and extensive research specifically on the AIE properties of 1,3,5-triphenylbarbituric acid is not widely documented in publicly available literature, the broader class of barbituric acid derivatives has shown significant promise in this area. For instance, studies on 5-(benzylidene)pyrimidine-2,4,6-triones, which share the barbituric acid core, have demonstrated clear AIE characteristics. These molecules are virtually non-luminescent in good solvents but exhibit strong fluorescence in aggregated states.

The investigation into these related compounds suggests that the phenyl groups in 1,3,5-triphenylbarbituric acid could act as molecular rotors. In dilute solutions, the free rotation of these phenyl rings would likely lead to non-radiative de-excitation of the excited state, resulting in weak or no fluorescence. However, in an aggregated state, the steric hindrance imposed by neighboring molecules would restrict these rotations. This restriction of intramolecular motion would close the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, thus "switching on" the fluorescence.

To illustrate the AIE effect in a related class of compounds, the following table summarizes the photophysical properties of some 5-(benzylidene)pyrimidine-2,4,6-trione derivatives in different solvent mixtures.

CompoundSolvent (Good)Emission in Good SolventSolvent (Poor)Emission in Poor Solvent/Aggregate StateAIE Effect
5-((4-(dimethylamino)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneDichloromethaneWeakDichloromethane/HexaneStrongObserved
5-((4-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneDichloromethaneWeakDichloromethane/HexaneStrongObserved

This table is illustrative and based on findings for structurally related compounds to demonstrate the AIE principle, as direct data for 1,3,5-triphenylbarbituric acid is not available.

The potential AIE properties of 1,3,5-triphenylbarbituric acid make it a candidate for applications in areas such as organic light-emitting diodes (OLEDs), where solid-state emission is crucial, and in the development of novel fluorescent sensors and bio-probes.

Investigation of Photoluminescent Characteristics for Advanced Chemical Probes

The inherent fluorescence of many organic molecules can be quenched or enhanced in the presence of specific analytes, making them suitable for use as chemical sensors. Barbituric acid and its derivatives are known to possess strong fluorescence properties, rendering them useful as fluorescent probes in analytical chemistry. lookchem.com The 1,3,5-triphenylbarbituric acid scaffold, with its potential for strong fluorescence, is a promising platform for the design of advanced chemical probes. lookchem.com

The general principle behind a barbituric acid-based fluorescent probe involves the interaction of the barbituric acid moiety, or appended functional groups, with a target analyte. This interaction can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a new chemical species with different photophysical properties.

For example, derivatives of the structurally related 1,3,5-triphenylbenzene (B1329565) have been successfully employed as selective fluorescent sensors for various analytes, including nitroaromatic compounds and metal ions. rsc.orgnih.gov In these systems, the triphenylbenzene core acts as the fluorophore, and its emission is modulated by the binding of the analyte to receptor groups attached to the core. A similar strategy could be envisioned for 1,3,5-triphenylbarbituric acid, where the triphenyl-substituted barbiturate (B1230296) core would serve as the signaling unit.

The following table summarizes the sensing applications of some photoluminescent probes based on a triphenyl-substituted core, illustrating the potential applications for 1,3,5-triphenylbarbituric acid derivatives.

Probe Based onAnalyte DetectedSensing MechanismOutcome
1,3,5-Triphenylbenzene derivativePicric AcidFluorescence QuenchingHigh selectivity and sensitivity nih.gov
1,3,5-Triphenylbenzene derivativeFluoride IonsFluorescence Turn-onSelective detection rsc.org

This table presents data for a structurally related core to highlight the potential of a triphenyl-substituted scaffold in chemical sensing, as specific examples for 1,3,5-triphenylbarbituric acid are not detailed in the searched literature.

The versatility of the barbituric acid structure allows for further functionalization, which could lead to the development of highly selective and sensitive probes for a wide range of analytes. The introduction of specific recognition motifs onto the phenyl rings of 1,3,5-triphenylbarbituric acid could tailor its response to target specific ions or molecules, opening up possibilities for its use in environmental monitoring, biomedical diagnostics, and industrial process control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,5-triphenyl-barbituric acid derivatives?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used, often involving barbituric acid, aromatic aldehydes, and other nucleophiles. For example, condensation reactions in ethanol-water mixtures under reflux can yield derivatives like 5-arylidene barbituric acids. Catalysts such as triphenylphosphonium-based ionic liquids (e.g., [TPPHSP]Br) enhance reaction efficiency and recyclability . Solvent-free conditions or aqueous ethanol systems are also effective for minimizing byproducts .

Q. How are barbituric acid derivatives characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : Solvent effects (e.g., DMSO) on chemical shifts are analyzed via Hartree-Fock or DFT methods (BLYP functional recommended). Imino proton shifts indicate H-bonding interactions with solvents .
  • UV-Vis : Titration with ctDNA monitors hypochromic shifts to confirm DNA binding, with binding constants calculated via Benesi-Hildebrand plots .
  • FT-IR : Confirms functional groups like carbonyl and amine vibrations, critical for verifying synthesis .

Advanced Research Questions

Q. How do solvent interactions influence the NMR spectral properties of barbituric acid derivatives?

  • Methodological Answer : Solvents like DMSO form H-bonded clusters with barbituric acid, altering chemical shifts. Theoretical modeling (DFT/GIAO) predicts downfield shifts for imino protons due to N-H∙∙∙O=S interactions. Experimental validation involves comparing computed vs. observed 1H^1H and 13C^{13}C shifts, with BLYP functional showing the best accuracy .

Q. What structural features enhance the DNA-binding affinity of 1,3,5-triphenyl-barbituric acid derivatives?

  • Methodological Answer :

  • Substituent Effects : N,N-dimethyl groups improve minor groove binding via van der Waals interactions, as shown in molecular docking (e.g., AutoDock Vina). Derivatives with 4-hydroxybenzaldehyde exhibit stronger DNA affinity than vanillin analogs .
  • SAR Analysis : Quantum mechanics calculations correlate electron-withdrawing groups (EWGs) with enhanced binding. UV-Vis titration data (e.g., Δλmax\Delta \lambda_{\text{max}}) validate groove-binding modes .

Q. What methodologies are employed to analyze tautomeric forms and proton transfer in barbituric acid derivatives?

  • Methodological Answer : DFT studies at the B3LYP/6-311++G(d,p) level model keto-enol and lactam-lactim tautomerism. Solvent effects (e.g., water) reduce energy barriers for proton transfer. Intramolecular H-bonding stabilizes the enol form, confirmed via potential energy surface scans .

Q. How can catalytic systems be optimized for synthesizing barbituric acid derivatives via multicomponent reactions?

  • Methodological Answer : Compare catalyst-free vs. ionic liquid-mediated systems:

  • Catalyst-Free : Higher yields with EWG-containing aldehydes (e.g., nitro groups) in aqueous ethanol at 80°C .
  • Ionic Liquids : [TPPHSP]Br in ethanol-water improves recyclability (5 cycles, >85% yield) and reduces reaction time (2–4 hours) .

Q. What strategies are used to design barbituric acid derivatives with antimicrobial or antioxidant properties?

  • Methodological Answer :

  • Antimicrobial Design : Introduce sulfonamide or thiazole moieties via MCRs. Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria validate activity .
  • Antioxidant Design : Phenolic substituents (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl) enhance radical scavenging. DPPH assays quantify % inhibition relative to ascorbic acid .

Q. How do computational methods like molecular docking and DFT contribute to understanding the bioactivity of barbituric acid derivatives?

  • Methodological Answer :

  • Docking : AutoDock or Schrödinger Suite predicts binding modes with DNA/protein targets. Flexible ligand docking accounts for conformational changes during minor groove binding .
  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with bioactivity. Solvent-phase optimizations (PCM model) improve accuracy for in vivo predictions .

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